3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione
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Overview
Description
3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione is a heterocyclic compound that features a unique combination of pyrazole, thieno, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole with thieno[3,4-d][1,2]thiazole-1,1-dione in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted pyrazole and thiazole compounds .
Scientific Research Applications
3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its biological activities.
Thieno[3,4-d][1,2]thiazole: Another precursor with unique electronic properties.
1,3,4-Thiadiazole: A related heterocyclic compound with diverse biological activities.
Uniqueness
3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
113387-61-4 |
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Molecular Formula |
C14H9N3O2S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(3-phenylpyrazol-1-yl)thieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C14H9N3O2S2/c18-21(19)13-9-20-8-11(13)14(16-21)17-7-6-12(15-17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NBODTGTYKKIEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=NS(=O)(=O)C4=CSC=C43 |
Origin of Product |
United States |
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